1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride

描述

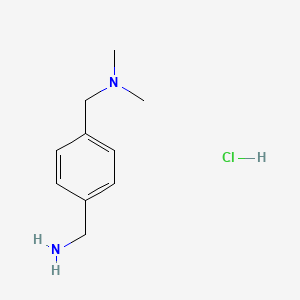

1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, along with a dimethylmethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride typically involves the reaction of 4-(aminomethyl)phenyl compounds with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.

化学反应分析

Types of Reactions: 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : 200.71 g/mol

- CAS Number : 242452-35-3

- IUPAC Name : 1-(4-(aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride

The compound's hydrochloride form enhances its solubility in water, making it suitable for various applications in laboratory settings and potential therapeutic uses .

Medicinal Chemistry

The compound has garnered attention for its potential effects on neurotransmitter systems, particularly in relation to:

- Neurotransmitter Modulation : Research indicates that the compound may influence neurotransmitter activity, which is crucial for developing treatments for neurological disorders .

- Drug Development : Its structure allows for synthetic modifications that could lead to new drug candidates targeting various diseases. The ability to alter functional groups can enhance efficacy and reduce side effects .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds with similar aminomethyl structures. Specifically, compounds exhibiting aminomethyl groups have shown promising activity against flaviviruses such as Zika and dengue. For example, modifications that include N,N-dimethyl substitutions have been linked to increased inhibitory activity against viral proteases .

Structure-Activity Relationship Studies

The compound is often used in studies investigating the structure-activity relationship (SAR) of various drug candidates. This involves systematically altering the chemical structure to assess changes in biological activity, which is essential for optimizing drug design .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of similar compounds on animal models to assess their impact on anxiety and depression-related behaviors. The results indicated that structural modifications could lead to significant alterations in pharmacological profiles, suggesting that this compound might be a candidate for further exploration in mood disorders .

Case Study 2: Antiviral Efficacy

Research published in a peer-reviewed journal demonstrated that compounds with aminomethyl functionalities exhibited IC values significantly lower than those without such groups when tested against viral infections. This highlights the importance of the aminomethyl group in enhancing antiviral efficacy, positioning this compound as a valuable lead compound for antiviral drug development .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential modulation of neurotransmitter systems; synthetic modifications possible. |

| Antiviral Activity | Promising results against flaviviruses; structural modifications enhance efficacy. |

| Structure-Activity Relationship | Used to optimize drug design through systematic structural alterations. |

作用机制

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: Compared to similar compounds, 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride exhibits unique properties such as higher solubility in water and specific reactivity patterns. These characteristics make it particularly valuable in applications where solubility and reactivity are critical factors.

生物活性

1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride, also known as compound W170308, is a chemical compound with the potential for various biological activities. This article explores its biological properties, particularly focusing on its antibacterial effects, structural characteristics, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H17ClN2

- Molecular Weight : 200.71 g/mol

- CAS Number : 242452-35-3

The compound features a dimethylamino group and an aminomethyl substituent on a phenyl ring, which may contribute to its solubility and reactivity in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. This compound was evaluated for its ability to inhibit bacterial growth in various strains, including Escherichia coli (EC 25922) and Pseudomonas aeruginosa (PA 9027).

Table 1: Antibacterial Activity and ATP Synthesis Inhibition

| Compound | MIC (μg/mL) EC 25922 | MIC (μg/mL) PA 9027 | PA ATP Synthesis IC50 (μg/mL) |

|---|---|---|---|

| W170308 | >128 | >256 | Not specified |

| Gentamicin | <2 | 2–4 | Not applicable |

The minimum inhibitory concentration (MIC) indicates the lowest concentration of the compound that inhibits visible growth of bacteria. The data suggests that while the compound has some antibacterial activity, it is less effective than gentamicin against these strains.

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of ATP synthesis in bacterial cells. This was assessed using membrane vesicles derived from Pseudomonas aeruginosa, where the compound demonstrated a capacity to inhibit ATP production at varying concentrations.

Case Studies and Research Findings

- Inhibition of ATP Synthase : A study investigated the ability of various compounds, including W170308, to inhibit ATP synthase activity in bacterial membrane vesicles. Although W170308 showed some inhibitory effects, it was not as potent as other tested compounds. The study noted that structural modifications could enhance its activity against resistant bacterial strains.

- Solubility and Penetration Studies : The presence of a dimethylamine group significantly increases the solubility of W170308 in biological solvents, facilitating better penetration through bacterial membranes. This characteristic is crucial for its potential therapeutic applications, especially against Gram-negative bacteria like Pseudomonas aeruginosa, which are known for their robust outer membranes.

- Comparative Analysis with Other Antibiotics : In comparative studies, W170308 was less effective than established antibiotics such as gentamicin but showed promise when modified or used in combination with other agents. This suggests potential avenues for developing new antibiotic therapies that leverage its unique structure.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride, and how is purity ensured?

- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, a two-step process involves reacting 4-(aminomethyl)benzaldehyde with dimethylamine under hydrogenation conditions (e.g., using palladium on carbon) to form the free base, followed by treatment with hydrochloric acid to yield the hydrochloride salt. Reaction optimization includes inert atmospheres (argon/nitrogen) to prevent oxidation and moisture control .

- Purity Assurance : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment (>95%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

Q. How do solvent choice and reaction conditions influence the stability of this compound during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance solubility but may require low temperatures (0–5°C) to suppress side reactions like over-alkylation. Hydrochloride salt formation is typically performed in anhydrous ethanol or diethyl ether to precipitate the product. Reaction monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps track intermediate stability .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) or melting point analysis (e.g., 277–283°C for analogous compounds) .

- Solubility : Phase-solubility studies in water, PBS, or DMSO (e.g., >50 mg/mL in aqueous HCl) .

- Structural Confirmation : 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic/amine regions, while X-ray crystallography (if crystalline) provides bond-length validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in neurological target modulation?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or dimethylamine positions to probe electronic effects. For example, bromine substitution at the para position alters steric bulk and logP .

- Biological Assays : Test analogs in vitro for receptor binding (e.g., serotonin/dopamine transporters via radioligand displacement) or enzyme inhibition (e.g., monoamine oxidases). IC₅₀ values from dose-response curves (0.1–100 µM) quantify potency .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in homology-modeled receptors. QSAR models using Hammett constants or ClogP improve predictive accuracy .

Q. What strategies resolve contradictions in spectral data (e.g., NMR signal splitting) for this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals. For example, amine proton signals may split at 25°C but coalesce at 60°C due to rapid rotation .

- Isotopic Labeling : ¹⁵N-labeled dimethylamine groups simplify complex splitting patterns in ¹H-¹⁵N HSQC spectra .

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., CAS 1206910-91-9) to assign ambiguous peaks .

Q. How does this compound interact with lipid bilayers or protein targets in molecular dynamics (MD) simulations?

- Methodological Answer :

- MD Parameters : Use CHARMM36 or AMBER force fields in GROMACS. Simulate 100-ns trajectories in a POPC bilayer to assess membrane permeability (logP ~2.5).

- Binding Free Energy : Calculate ΔG via Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). For example, a ΔG of −8.2 kcal/mol suggests strong binding to hydrophobic enzyme pockets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Asymmetric synthesis via chiral catalysts (e.g., BINAP-ruthenium) achieves >99% ee .

- Process Optimization : Continuous flow reactors reduce racemization risks by minimizing residence time at high temperatures .

属性

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-12(2)8-10-5-3-9(7-11)4-6-10;/h3-6H,7-8,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCMEOQPOFYDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。